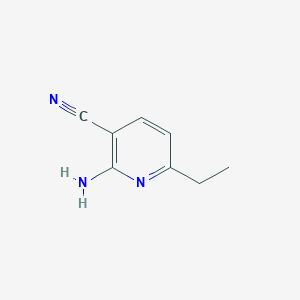

2-Amino-6-ethylnicotinonitrile

Description

2-Amino-6-ethylnicotinonitrile is a nicotinonitrile derivative characterized by an amino group at position 2, an ethyl substituent at position 6, and a cyano group at position 3 of the pyridine ring. Nicotinonitriles are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting kinases, antimicrobial agents, and anticancer compounds .

Inferred Properties of this compound:

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-amino-6-ethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-6(5-9)8(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

WCIDEVCXDIHZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-amino nicotinonitrile derivatives involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production methods for 2-amino-6-ethylnicotinonitrile typically involve similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and minimize costs. The use of inexpensive catalysts and eco-friendly solvents is emphasized to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkyl groups

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-6-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Data for Nicotinonitrile Derivatives

*Assumed based on methyl analog.

Key Findings:

Larger alkyl groups (e.g., ethyl vs. methyl) typically lower melting points due to reduced crystallinity, though experimental confirmation is needed. Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) exhibit higher reactivity and toxicity risks due to the nitro group’s electrophilic nature .

Toxicological Profiles: The methyl analog (2-Amino-6-methylnicotinonitrile) is classified as harmful (Category 4 acute toxicity) and irritating to skin, eyes, and respiratory systems . The ethyl variant may show similar hazards, though larger alkyl groups sometimes mitigate acute toxicity by slowing metabolic activation.

Applications in Medicinal Chemistry: Nicotinonitriles serve as precursors for kinase inhibitors and antimicrobial agents. For example, derivatives with aryl or heteroaryl substituents (e.g., thienyl in ) demonstrate enhanced binding to biological targets due to π-π interactions . Ethyl and methyl groups are often used to fine-tune pharmacokinetic properties; ethyl substituents may improve metabolic stability compared to smaller alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.